molecular formula C16H13Cl3N4O6 B11705167 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide

Cat. No.: B11705167
M. Wt: 463.7 g/mol
InChI Key: KOBURHSWQXNAIX-UHFFFAOYSA-N
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Description

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide is a complex organic compound characterized by its unique chemical structureIts molecular formula is C17H15Cl3N4O5, and it has a molecular weight of 461.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, with stringent control over reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trichloroethyl group can interact with nucleophiles. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

Molecular Formula

C16H13Cl3N4O6

Molecular Weight

463.7 g/mol

IUPAC Name

3,5-dinitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C16H13Cl3N4O6/c1-29-13-5-3-2-4-12(13)20-15(16(17,18)19)21-14(24)9-6-10(22(25)26)8-11(7-9)23(27)28/h2-8,15,20H,1H3,(H,21,24)

InChI Key

KOBURHSWQXNAIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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